(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1881292-29-0
VCID: VC11553164
InChI: InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H/t3-;/m1./s1
SMILES:
Molecular Formula: C5H10ClF2NO2
Molecular Weight: 189.59 g/mol

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride

CAS No.: 1881292-29-0

Cat. No.: VC11553164

Molecular Formula: C5H10ClF2NO2

Molecular Weight: 189.59 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride - 1881292-29-0

Specification

CAS No. 1881292-29-0
Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59 g/mol
IUPAC Name (2R)-2-amino-5,5-difluoropentanoic acid;hydrochloride
Standard InChI InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H/t3-;/m1./s1
Standard InChI Key AGIGRYUKWSQVGO-AENDTGMFSA-N
Isomeric SMILES C(CC(F)F)[C@H](C(=O)O)N.Cl
Canonical SMILES C(CC(F)F)C(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Data

(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride (CAS: 1881292-29-0) is a hydrochlorinated salt of a non-canonical amino acid. Its molecular formula is C5H10ClF2NO2\text{C}_5\text{H}_{10}\text{ClF}_2\text{NO}_2, with a calculated exact mass of 189.0368 Da . The compound features a pentanoic acid backbone substituted with two fluorine atoms at the C5 position and an amine group at the C2 position in the R-configuration. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biochemical applications.

Table 1: Key Molecular Properties

PropertyValueMethod/Source
Molecular Weight189.59 g/molPubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors5PubChem
Rotatable Bonds4PubChem
Enantiomeric Excess>94%Asymmetric synthesis

Spectroscopic and Computational Characterization

The compound’s stereochemistry is confirmed via X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY). The InChI key AGIGRYUKWSQVGO-AENDTGMFSA-N uniquely identifies its stereoisomeric form . Computational models predict a logP value of 1.2, indicating moderate hydrophobicity, while experimental solubility in water exceeds 50 mg/mL due to the hydrochloride counterion .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride leverages chiral Ni(II) complexes to enforce stereochemical control. A nickel(II) Schiff base complex facilitates alkylation with 1,1-difluoro-3-iodopropane, followed by acidic hydrolysis and Fmoc-protection to yield enantiopure product .

Table 2: Optimized Synthesis Conditions

ParameterConditionOutcome
Alkylation Agent1,1-Difluoro-3-iodopropane85% Yield
BaseNaH (2.5 equiv)>98% Diastereomeric Excess
Temperature0°C → 23°CMinimal Racemization
Hydrolysis3M HCl, 60°C, 2hQuantitative Deprotection

Gram-Scale Production Techniques

Scalable production involves recrystallization of the Ni(II) intermediate to achieve >92% diastereomeric purity. Subsequent one-pot hydrolysis and Fmoc-protection yield the hydrochloride salt in gram quantities with 96% enantiomeric excess .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt exhibits enhanced stability under ambient conditions compared to its free base form. Solubility profiles indicate >50 mg/mL in water and >10 mg/mL in ethanol, making it suitable for aqueous reaction systems .

Acid-Base Behavior

The compound’s pKa values, determined via potentiometric titration, are 2.1 (carboxylic acid) and 9.4 (amine), aligning with typical α-amino acid behavior. The fluorine atoms induce electron-withdrawing effects, slightly lowering the carboxylic acid pKa compared to non-fluorinated analogs .

Applications in Pharmaceutical Research

Peptide Engineering

Incorporation of this fluorinated amino acid into peptide sequences enhances proteolytic resistance and α-helix propensity. For example, substitution in model peptides increases thermal stability by 15°C due to hydrophobic and electrostatic interactions from the difluoromethyl group .

Drug Design Considerations

The compound’s metabolic stability makes it a candidate for peptide-based therapeutics targeting neurodegenerative diseases. Preclinical studies show a 40% reduction in hepatic clearance compared to non-fluorinated counterparts .

Biological and Pharmacological Profile

Metabolic Stability

In vitro assays using human liver microsomes demonstrate a half-life of 12 hours, outperforming canonical amino acids (e.g., leucine: 2 hours). Fluorination at C5 reduces oxidative metabolism by cytochrome P450 enzymes .

Toxicity Assessments

Acute toxicity studies in rodents reveal an LD50 > 2,000 mg/kg, classifying the compound as Category 5 under GHS guidelines. Chronic exposure assays show no mutagenic or carcinogenic effects at therapeutic doses .

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